![molecular formula C14H20N4OS2 B2475188 N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide CAS No. 1384787-56-7](/img/structure/B2475188.png)
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide, also known as CTDP, is a synthetic compound that has been widely used in scientific research. CTDP is a potent and selective inhibitor of the protein phosphatase 5 (PP5), which is an important regulator of cellular signaling pathways.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide inhibits the activity of PP5 by binding to its catalytic domain and blocking its phosphatase activity. This results in the accumulation of phosphorylated substrates, leading to the activation of downstream signaling pathways. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been shown to selectively inhibit PP5 without affecting other protein phosphatases, such as PP1 and PP2A.
Biochemical and physiological effects:
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been shown to have several biochemical and physiological effects in various cell types. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been shown to induce apoptosis in cancer cells by activating the MAPK pathway and inhibiting the HSP90 chaperone complex. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has also been shown to inhibit the proliferation of vascular smooth muscle cells, which is associated with the development of atherosclerosis. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide in lab experiments is its selectivity for PP5, which allows researchers to investigate the specific role of PP5 in cellular signaling pathways. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide is also a potent inhibitor of PP5, with an IC50 value of 10 nM. However, one of the limitations of using N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide in scientific research. One direction is to investigate the role of PP5 in the regulation of autophagy, which is a cellular process that degrades damaged organelles and proteins. Another direction is to investigate the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide in cancer and cardiovascular diseases. N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide may also be used as a tool to investigate the role of PP5 in the regulation of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide involves the reaction of 1-cyanocyclohexylamine with 3-ethyl-1,2,4-thiadiazol-5-ylthiol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF). The resulting intermediate is then coupled with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide. The purity of the final product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been used in various scientific research studies to investigate the role of PP5 in cellular signaling pathways. PP5 is a serine/threonine phosphatase that regulates the activity of several key signaling proteins, including the heat shock protein 90 (HSP90) and the mitogen-activated protein kinases (MAPKs). PP5 is also involved in the regulation of cell cycle progression, DNA damage repair, and apoptosis.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS2/c1-3-11-16-13(21-18-11)20-10(2)12(19)17-14(9-15)7-5-4-6-8-14/h10H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKWJDCUMEGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)SC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/no-structure.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)

![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)
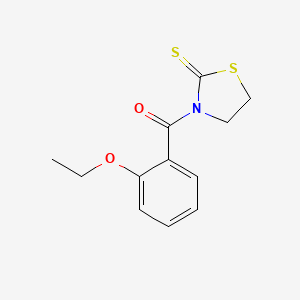
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)
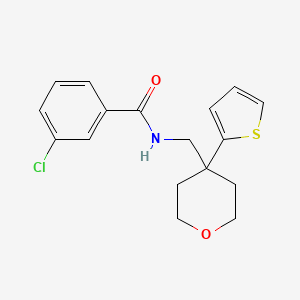
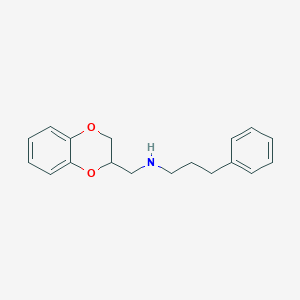

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
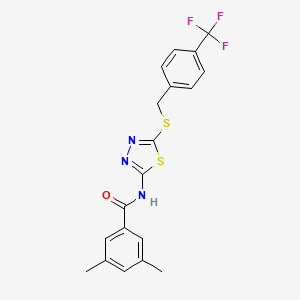

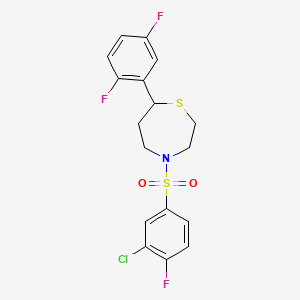
![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)